3,5-DIETHYL 4-[4-(METHOXYCARBONYL)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-Diethyl 4-[4-(methoxycarbonyl)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This specific compound is characterized by its unique structure, which includes multiple ester groups and a methoxycarbonyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-[4-(methoxycarbonyl)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this compound, the specific reactants would include 4-(methoxycarbonyl)benzaldehyde, ethyl acetoacetate, and ammonia.
The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent, often in the presence of a catalyst such as acetic acid. The reaction proceeds through a multi-step mechanism, ultimately yielding the desired dihydropyridine product.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-[4-(methoxycarbonyl)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group under basic conditions.
Major Products
Oxidation: The major product would be the corresponding pyridine derivative.
Reduction: The major products would be the corresponding alcohols.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3,5-Diethyl 4-[4-(methoxycarbonyl)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying dihydropyridine chemistry and reaction mechanisms.
Biology: It can be used in studies related to calcium channel modulation and its effects on cellular processes.
Industry: It can be used in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-[4-(methoxycarbonyl)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a dihydropyridine derivative, it likely binds to the L-type calcium channels on the cell membrane, inhibiting the influx of calcium ions. This results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A widely used dihydropyridine with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
3,5-Diethyl 4-[4-(methoxycarbonyl)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its multiple ester groups and methoxycarbonyl-substituted phenyl ring may also influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
diethyl 4-(4-methoxycarbonylphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-7-28-21(25)17-13(3)23(5)14(4)18(22(26)29-8-2)19(17)15-9-11-16(12-10-15)20(24)27-6/h9-12,19H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZKWXYWPXZOLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=C(C=C2)C(=O)OC)C(=O)OCC)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.